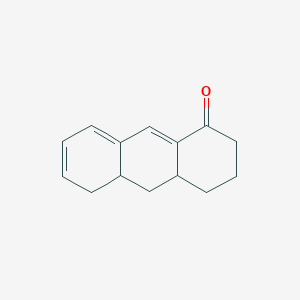
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its hexahydroanthracene core structure, which is partially hydrogenated, and a ketone functional group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one typically involves the hydrogenation of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{Anthracene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one.
Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to this compound.
Hexahydroanthracene: A fully hydrogenated derivative without the ketone functional group.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of a ketone functional group
特性
CAS番号 |
116514-13-7 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
3,4,4a,5,10,10a-hexahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C14H16O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-2,5,9-10,12H,3-4,6-8H2 |
InChIキー |
YVXAYFJTZLTKER-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3CC=CC=C3C=C2C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
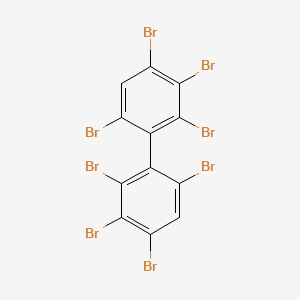
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
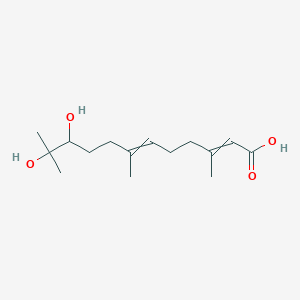
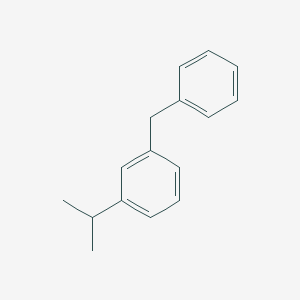
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
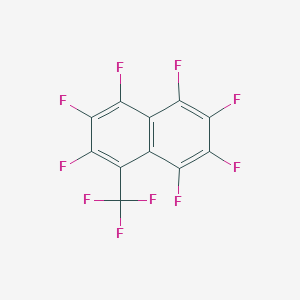
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

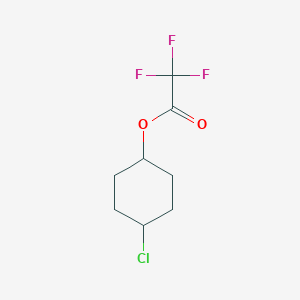
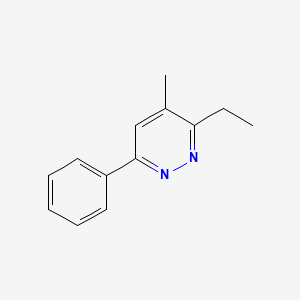
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
